molecular formula C12H16O2 B014817 Ibufenac CAS No. 1553-60-2

Ibufenac

Cat. No. B014817
CAS RN: 1553-60-2
M. Wt: 192.25 g/mol
InChI Key: CYWFCPPBTWOZSF-UHFFFAOYSA-N
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Description

Ibufenac is an analog of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen . It has a molecular formula of C12H16O2 and a molecular weight of 192.258 g/mol . Some of its synonyms include BRN 2046683, Dytransin, EINECS 216-302-2, Ibufenaco [INN-Spanish], Ibufenacum [INN-Latin], Ibunac, (p-Isobutylphenyl)acetic acid, 4-Isobutylphenylacetic acid, p-Isobutyl-alpha-toluic acid, Isodilan .


Molecular Structure Analysis

Ibufenac has a molecular formula of C12H16O2 . It contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Ibufenac has a density of 1.0±0.1 g/cm3, a boiling point of 312.2±11.0 °C at 760 mmHg, and a flash point of 209.3±14.4 °C . Its molar refractivity is 56.1±0.3 cm3, and it has a polar surface area of 37 Å2 .

Scientific Research Applications

Pain Relief

Ibuprofen is commonly used for relieving pain, reducing inflammation, and lowering fever. It works by inhibiting the production of prostaglandins, substances that the body releases in response to illness and injury .

Treatment of Arthritis

Ibuprofen is often prescribed for the treatment of symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain .

Menstrual Pain

It is also used for treating menstrual cramps and pain. By reducing the production of prostaglandins, which are involved in the contraction of the uterus during menstruation, ibuprofen can alleviate menstrual pain .

Migraine

Ibuprofen is used in the treatment of migraines. It helps to relieve the symptoms of a migraine attack such as headache, nausea, and sensitivity to light and sound .

Postoperative Pain Management

In the field of surgery, ibuprofen is used for postoperative pain management. It is often used in combination with other analgesics to enhance pain relief after surgery .

Investigation of Metabolite Interference

In scientific research, ibuprofen is used to investigate metabolite interference. For instance, a study focused on the quantification of ibuprofen enantiomers in human plasma assessed the possibility of ibuprofen acylglucoronide (IBP-Glu) back-conversion .

Analytical Methods Development

Ibuprofen is used in the development of analytical methods for determining its concentration in biological fluids, principally plasma .

Drug Discovery and Development

The discovery and development of ibuprofen have provided valuable insights into the process of drug discovery and development, contributing to the advancement of pharmaceutical sciences .

Mechanism of Action

Target of Action

Ibufenac, like its closely related compound ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) and a non-selective inhibitor of cyclooxygenase (COX) . The primary targets of Ibufenac are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are mediators of pain, fever, and inflammation .

Mode of Action

Ibufenac inhibits the COX enzymes, thereby reducing the production of prostaglandins and thromboxanes . This results in decreased inflammation, pain, and fever .

Biochemical Pathways

Ibufenac affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever .

Pharmacokinetics

For instance, ibuprofen, a similar compound, is well-absorbed orally, with 80-100% bioavailability . It is extensively bound to plasma proteins and is metabolized in the liver . The elimination half-life of ibuprofen is approximately 2-4 hours , and it is primarily excreted in the urine .

Result of Action

The inhibition of prostaglandin and thromboxane synthesis by Ibufenac leads to a reduction in inflammation, pain, and fever . This makes it effective for relieving symptoms associated with conditions like rheumatoid arthritis and other inflammatory diseases .

Action Environment

The action of Ibufenac, like other NSAIDs, can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s efficacy and stability . .

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWFCPPBTWOZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044107
Record name Ibufenac
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibufenac

CAS RN

1553-60-2
Record name Ibufenac
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Record name Ibufenac [USAN:INN:BAN]
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Record name Ibufenac
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Record name Ibufenac
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Record name IBUFENAC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Ibufenac was developed as a potential substitute for acetylsalicylic acid (aspirin) with the goal of achieving similar analgesic and anti-inflammatory effects while minimizing gastrointestinal side effects. [, ]

A: Despite initial promise, Ibufenac was withdrawn from the market in 1968 due to concerns about its potential to cause hepatotoxicity, particularly jaundice, in a small percentage of patients. [, , , ]

A: Ibufenac, a member of the arylalkanoic acid family, shares structural similarities with other non-steroidal anti-inflammatory drugs (NSAIDs). While the exact mechanism is not fully elucidated, its activity is believed to be related to the inhibition of prostaglandin synthesis. [, , , ]

A: Ibufenac is an acetic acid derivative, while Ibuprofen is a propionic acid derivative. This seemingly minor structural difference results in significantly different pharmacological and toxicological profiles. Ibuprofen, with its methyl group at the alpha position, exhibits a more favorable safety profile compared to Ibufenac. [, , , ]

A: Ibufenac is rapidly absorbed after oral administration and extensively metabolized, primarily to its acyl glucuronide conjugate. [, ]

A: Acyl glucuronides, while generally considered detoxification products, can exhibit reactivity with proteins, potentially leading to immune-mediated toxicity. This has been proposed as a contributing factor to the hepatotoxicity observed with Ibufenac. [, , , , , ]

A: Ibufenac, when administered at a dose of 2 g daily, demonstrated comparable efficacy to aspirin at a dose of 3-6 g daily in controlling symptoms of rheumatoid arthritis. [, ]

A: Yes, studies in Rhesus monkeys showed notable interanimal variability in the pharmacokinetic parameters of Ibufenac, highlighting the potential influence of individual factors on drug disposition. []

A: The anti-inflammatory activity of Ibufenac was evaluated in animal models using methods like the ultraviolet erythema test in guinea pigs, demonstrating superior potency compared to aspirin. [, , ]

A: Yes, clinical trials indicated that Ibufenac, at a dosage of 30 grains daily, was as effective as aspirin at 60 grains daily in managing rheumatoid arthritis symptoms. []

A: Studies using chromium-51 to measure fecal blood loss indicated that Ibufenac caused significantly less gastrointestinal bleeding compared to aspirin. [, ]

A: Although the exact mechanism is not fully elucidated, the formation of reactive metabolites, particularly acyl glucuronides, is thought to play a role in Ibufenac-induced hepatotoxicity. The structure of Ibufenac, specifically the lack of an α-methyl group in its structure compared to its analog Ibuprofen, may contribute to its increased propensity to form these reactive metabolites. [, , , , , , ]

A: Ibufenac was primarily associated with hepatocellular injury, manifesting as jaundice and elevated liver enzyme levels in some patients. [, , , ]

A: While early clinical trials reported a relatively low incidence of jaundice (around 1%), subsequent studies revealed a higher frequency of elevated liver enzymes (20-30%) in patients receiving Ibufenac long-term. [, ]

A: Ibuprofen, a structural analog of Ibufenac, displayed comparable anti-inflammatory and analgesic properties in preclinical studies. The decision to pursue Ibuprofen was driven by its improved safety profile, particularly the lower risk of hepatotoxicity observed in early investigations. [, ]

A: Yes, quantum mechanical calculations have been employed to investigate the conformational preferences and electronic properties of Ibufenac and related compounds, providing insights into their structure-activity relationships. [, ]

ANone: Various methods have been employed for the analysis of Ibufenac, including:

  • HPLC: Used for quantifying Ibufenac and its metabolites in biological samples, particularly for pharmacokinetic studies. [, ]
  • NMR Spectroscopy: Employed to determine the structure and study the degradation kinetics of Ibufenac and its acyl glucuronide metabolites. [, , ]
  • Mass Spectrometry: Coupled with HPLC for sensitive detection and structural characterization of Ibufenac and its metabolites. []
  • Paper Chromatography: Utilized in early studies for quantitative estimation of Ibufenac in serum. []

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